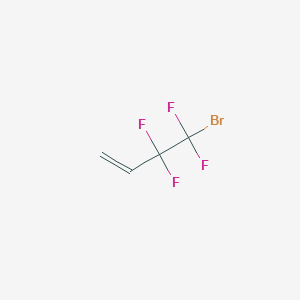

4-Bromo-3,3,4,4-tetrafluoro-1-butene

Descripción

BenchChem offers high-quality 4-Bromo-3,3,4,4-tetrafluoro-1-butene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-3,3,4,4-tetrafluoro-1-butene including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

4-bromo-3,3,4,4-tetrafluorobut-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3BrF4/c1-2-3(6,7)4(5,8)9/h2H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVCWGFZDSIWLMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(C(F)(F)Br)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3BrF4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4066389 | |

| Record name | 2-Vinyl(1-bromoperfluoroethane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4066389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18599-22-9 | |

| Record name | 4-Bromo-3,3,4,4-tetrafluoro-1-butene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18599-22-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-3,3,4,4-tetrafluoro-1-butene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018599229 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Butene, 4-bromo-3,3,4,4-tetrafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Vinyl(1-bromoperfluoroethane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4066389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-3,3,4,4-tetrafluorobut-1-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.567 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-BROMO-3,3,4,4-TETRAFLUORO-1-BUTENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T08C3OEQ6E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

4-Bromo-3,3,4,4-tetrafluoro-1-butene chemical properties

An In-depth Technical Guide to 4-Bromo-3,3,4,4-tetrafluoro-1-butene: Chemical Properties and Applications

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, spectroscopic data, reactivity, and applications of 4-Bromo-3,3,4,4-tetrafluoro-1-butene. This versatile fluorinated compound serves as a critical building block in the synthesis of specialty polymers, pharmaceuticals, and advanced materials.[1] Its unique molecular structure, featuring both a reactive bromine atom and a terminal double bond, allows for a wide range of chemical transformations. This document is intended for researchers, scientists, and professionals in the field of drug development and material science, offering detailed data and a summary of its synthetic utility.

Chemical and Physical Properties

4-Bromo-3,3,4,4-tetrafluoro-1-butene is a colorless to nearly colorless liquid at room temperature.[1] It is recognized for its high thermal stability and chemical resistance, which are characteristic of fluorinated compounds.[1] These properties make it a valuable intermediate in various industrial and research applications.[1]

Table 1: Physical and Chemical Properties of 4-Bromo-3,3,4,4-tetrafluoro-1-butene

| Property | Value | Source |

| CAS Number | 18599-22-9 | [1][2][3] |

| Molecular Formula | C₄H₃BrF₄ | [1][3] |

| Molecular Weight | 206.97 g/mol | [1][4] |

| Appearance | Colorless to almost colorless clear liquid | [1] |

| Boiling Point | 55-60 °C | [1][3][4] |

| Density | 1.627 - 1.63 g/mL | [1][4] |

| Refractive Index (n20D) | 1.354 - 1.36 | [1][3] |

| Purity | ≥ 98% (GC) | [1][4] |

| InChI Key | GVCWGFZDSIWLMO-UHFFFAOYSA-N | [5] |

| Storage Temperature | 2 - 8 °C | [1] |

Spectroscopic Data

Spectroscopic analysis is essential for confirming the structure and purity of 4-Bromo-3,3,4,4-tetrafluoro-1-butene. The following table summarizes the available spectroscopic information.

Table 2: Spectroscopic Data for 4-Bromo-3,3,4,4-tetrafluoro-1-butene

| Technique | Description | Source |

| ¹H NMR | Spectral data is available, which can be used to identify the vinyl protons. | [3][5] |

| ¹³C NMR | Spectral data is available for the analysis of the carbon framework. | [3] |

| IR Spectroscopy | Infrared spectra are available, typically showing characteristic peaks for C=C and C-F bonds. | [3] |

| Mass Spectrometry | Mass spectral data is available for determining the molecular weight and fragmentation pattern. | [3][5] |

Reactivity and Synthetic Applications

The chemical reactivity of 4-Bromo-3,3,4,4-tetrafluoro-1-butene is dominated by the presence of the terminal alkene and the bromo-tetrafluoroethyl group. This unique combination makes it a valuable intermediate for introducing the tetrafluoroethylenated moiety into a variety of molecular structures.

Key application areas include:

-

Fluorinated Polymer Production : It serves as a key monomer or intermediate in the synthesis of specialty polymers known for their high thermal stability and chemical resistance, which are used in advanced coatings and sealants.[1]

-

Pharmaceutical and Agrochemical Synthesis : The compound is a versatile intermediate for creating complex fluorinated molecules in the pharmaceutical and agrochemical industries.[1][3] Its bromine and fluorine substituents enhance its reactivity for building these structures.[1]

-

Advanced Materials : It is used in the formulation of high-performance lubricants and next-generation refrigerants with lower global warming potential.[1]

-

Asymmetric Synthesis : It has been utilized in diastereoselective reductive coupling reactions with chiral aldehydes and imines to produce optically active alcohols and amines, which are valuable building blocks in medicinal chemistry.[6]

Caption: Reactivity and application pathways of the subject molecule.

Experimental Protocols

Detailed experimental protocols for specific reactions are highly dependent on the desired product and reaction scale. However, a generalized workflow for a synthetic transformation using 4-Bromo-3,3,4,4-tetrafluoro-1-butene as a starting material is outlined below. This serves as a logical guide for researchers designing new synthetic routes.

General Protocol for a Coupling Reaction:

-

Reagent Preparation : Under an inert atmosphere (e.g., Nitrogen or Argon), a solution of the coupling partner (e.g., an organometallic reagent or a nucleophile) is prepared in a suitable anhydrous solvent.

-

Reaction Setup : The reaction vessel is charged with 4-Bromo-3,3,4,4-tetrafluoro-1-butene and any necessary catalysts or additives. The vessel is cooled to the appropriate temperature.

-

Addition : The prepared reagent solution is added dropwise to the reaction mixture while maintaining the temperature.

-

Reaction Monitoring : The progress of the reaction is monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up : Upon completion, the reaction is quenched with a suitable reagent (e.g., water or a saturated ammonium chloride solution). The organic phase is separated, and the aqueous phase is extracted with an organic solvent.

-

Purification : The combined organic layers are dried, filtered, and concentrated. The crude product is then purified, typically by column chromatography or distillation.

-

Analysis : The final product is characterized by spectroscopic methods (NMR, IR, MS) to confirm its structure and purity.

Caption: A generalized workflow for a typical synthetic experiment.

Safety Information

Appropriate safety precautions must be taken when handling 4-Bromo-3,3,4,4-tetrafluoro-1-butene. It is a flammable liquid and can cause irritation upon contact.[2]

Table 3: GHS Hazard Information

| Hazard Class | Hazard Statement |

| Flammable Liquids | H225: Highly flammable liquid and vapor[2] |

| Skin Corrosion/Irritation | H315: Causes skin irritation[2][7] |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation[2] |

| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation[2] |

| Specific Target Organ Toxicity (Single Exposure) | H336: May cause drowsiness or dizziness[2] |

Users should consult the full Safety Data Sheet (SDS) before use and handle the compound in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[8][9]

Conclusion

4-Bromo-3,3,4,4-tetrafluoro-1-butene is a specialty chemical with a unique set of properties that make it an invaluable tool for chemists in both academic and industrial settings. Its combination of high thermal stability, chemical resistance, and dual reactive sites allows for the synthesis of a wide array of high-performance materials and complex organic molecules. The data and guidelines presented in this document are intended to support researchers in leveraging the full potential of this versatile fluorinated building block.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 4-Bromo-3,3,4,4-tetrafluoro-1-butene | C4H3BrF4 | CID 87721 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. 4-Bromo-3,3,4,4-tetrafluoro-1-butene, 98% 18599-22-9 India [ottokemi.com]

- 5. 4-BROMO-3,3,4,4-TETRAFLUORO-1-BUTENE(18599-22-9) 1H NMR [m.chemicalbook.com]

- 6. Access to optically active tetrafluoroethylenated amines based on [1,3]-proton shift reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 4-Bromo-3,3,4,4-tetrafluoro-1-butene | 18599-22-9 | TCI EUROPE N.V. [tcichemicals.com]

- 8. echemi.com [echemi.com]

- 9. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Physical Properties of 4-Bromo-3,3,4,4-tetrafluoro-1-butene

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-3,3,4,4-tetrafluoro-1-butene is a fluorinated organic compound of significant interest in various fields of chemical research and development. Its unique molecular structure, featuring a terminal double bond, a bromine atom, and a tetrafluoroethyl moiety, imparts a distinct combination of reactivity and physical characteristics. This makes it a valuable building block in the synthesis of specialty polymers, pharmaceuticals, and advanced materials.[1] The presence of both bromine and fluorine substituents enhances its utility as a versatile intermediate.[1] This guide provides a comprehensive overview of the core physical properties of 4-Bromo-3,3,4,4-tetrafluoro-1-butene, details the experimental methodologies for their determination, and presents a logical workflow for its potential synthesis.

Core Physical Properties

The essential physical characteristics of 4-Bromo-3,3,4,4-tetrafluoro-1-butene are summarized in the table below. These properties are crucial for its handling, storage, and application in synthetic chemistry.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₃BrF₄ | [1][2][3][4] |

| Molecular Weight | 206.97 g/mol | [1][2][3] |

| Appearance | Colorless to almost colorless clear liquid | [1] |

| Boiling Point | 55 - 60 °C | [1][2][5] |

| Density | 1.627 - 1.63 g/mL at 20-25°C | [1][2] |

| Refractive Index | n20/D 1.354 - 1.36 | [1][5] |

| CAS Number | 18599-22-9 | [1][2][4] |

Experimental Protocols

The determination of the physical properties listed above is achieved through standard laboratory procedures. These methods ensure accuracy and reproducibility, which are paramount for research and quality control.

Boiling Point Determination (Micro-Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For small sample volumes, a micro-boiling point determination is often employed.[6][7][8]

-

Apparatus Setup: A small amount of the liquid (a few drops) is placed in a micro test tube (e.g., 6 x 50 mm).[6] A capillary tube, sealed at one end, is inverted and placed inside the test tube.[6]

-

Heating: The test tube is attached to a thermometer and heated in a controlled manner, typically using a Thiele tube or a melting point apparatus containing a heating oil like mineral oil.[6]

-

Observation: As the liquid is heated, trapped air in the capillary tube will be expelled, forming a slow stream of bubbles. When the liquid's boiling point is reached, a rapid and continuous stream of bubbles will emerge from the capillary tube.[6]

-

Measurement: The heat source is then removed. The temperature at which the stream of bubbles stops and the liquid begins to be drawn into the capillary tube is recorded as the boiling point.

Density Measurement (Pycnometer Method)

Density is the mass of a substance per unit volume. The pycnometer method is a highly precise technique for determining the density of liquids.[9][10][11]

-

Initial Measurement: A clean, dry pycnometer (a glass flask with a specific volume) is weighed accurately (m₀).[9]

-

Calibration with Water: The pycnometer is filled with a reference liquid of a well-known density, such as distilled water. The stopper, which has a fine capillary hole, is inserted, allowing excess liquid to be expelled. The filled pycnometer is weighed again (m₁). The volume of the pycnometer (V) can be calculated using the known density of water at a specific temperature.[9]

-

Sample Measurement: The pycnometer is emptied, dried, and then filled with the sample liquid (4-Bromo-3,3,4,4-tetrafluoro-1-butene). The filled pycnometer is weighed (m₂).

-

Calculation: The mass of the sample liquid is determined by subtracting the mass of the empty pycnometer (m₂ - m₀). The density of the sample is then calculated by dividing its mass by the known volume of the pycnometer.[9]

Refractive Index Measurement (Abbe Refractometer)

The refractive index is a dimensionless number that describes how light propagates through a medium. It is a characteristic property of a substance and is measured using a refractometer.

-

Calibration: The Abbe refractometer is first calibrated using a standard sample with a known refractive index, often distilled water.[12][13]

-

Sample Application: A few drops of the sample liquid are placed on the clean, dry surface of the lower prism of the refractometer.[12]

-

Measurement: The prisms are closed, and a light source is directed through the sample. The user looks through the eyepiece and adjusts the instrument until a distinct light/dark boundary is visible.[12][14] If color fringes are present, they are sharpened into a clear line using the compensator dial.[12]

-

Reading: The boundary line is aligned with the crosshairs in the eyepiece, and the refractive index value is read directly from the instrument's scale.[12] The measurement is temperature-dependent and is typically recorded at 20°C (n20/D).[14]

Representative Synthetic Workflow

While 4-Bromo-3,3,4,4-tetrafluoro-1-butene is commercially available, understanding its synthesis is crucial for researchers. A common and chemically sound method for synthesizing such compounds is the free-radical addition of a brominated fluorocarbon to an unsaturated bond.[15][16][17] The following diagram illustrates a generalized workflow for the synthesis of 4-Bromo-3,3,4,4-tetrafluoro-1-butene from the reaction of 1,2-dibromotetrafluoroethane with ethylene, a process involving radical initiation, propagation, and termination steps.

Caption: Generalized workflow for the free-radical synthesis of the target molecule.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 4-Bromo-3,3,4,4-tetrafluoro-1-butene, 98% 18599-22-9 India [ottokemi.com]

- 3. 4-Bromo-3,3,4,4-tetrafluoro-1-butene | C4H3BrF4 | CID 87721 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 18599-22-9 CAS MSDS (4-BROMO-3,3,4,4-TETRAFLUORO-1-BUTENE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. Page loading... [wap.guidechem.com]

- 6. chymist.com [chymist.com]

- 7. scribd.com [scribd.com]

- 8. ivypanda.com [ivypanda.com]

- 9. studylib.net [studylib.net]

- 10. scribd.com [scribd.com]

- 11. chemistry.csueastbay.edu [chemistry.csueastbay.edu]

- 12. scribd.com [scribd.com]

- 13. Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab : Physical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 14. wp.optics.arizona.edu [wp.optics.arizona.edu]

- 15. Free-radical addition - Wikipedia [en.wikipedia.org]

- 16. Free Radical Addition Reactions of Alkenes, Anti- Markownikoff’s Orientation | Pharmaguideline [pharmaguideline.com]

- 17. youtube.com [youtube.com]

4-Bromo-3,3,4,4-tetrafluoro-1-butene molecular weight and formula

Technical Data Sheet: 4-Bromo-3,3,4,4-tetrafluoro-1-butene

For: Researchers, Scientists, and Drug Development Professionals

Chemical Identity and Properties

This document provides the core chemical identification and properties of 4-Bromo-3,3,4,4-tetrafluoro-1-butene, a fluorinated organic compound used as a versatile building block in the synthesis of specialized polymers, pharmaceuticals, and advanced materials.[1]

The fundamental properties, including molecular formula and molecular weight, are summarized below. These values are critical for stoichiometric calculations in reaction planning, analytical characterization, and material specification.

Summary of Core Properties

The essential chemical data for 4-Bromo-3,3,4,4-tetrafluoro-1-butene are presented in the table below for quick reference.

| Identifier | Value | Source |

| Chemical Name | 4-Bromo-3,3,4,4-tetrafluoro-1-butene | IUPAC |

| CAS Number | 18599-22-9 | [1][2][3] |

| Molecular Formula | C₄H₃BrF₄ | [1][2][3][4] |

| Molecular Weight | 206.96 g/mol | [4][5] |

Molecular Weight Determination

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The calculation is based on the molecular formula (C₄H₃BrF₄) and the standard atomic weights of each element.

Elemental Composition and Atomic Weights

The table below details the contribution of each element to the overall molecular weight of the compound. Standard atomic weights are sourced from the International Union of Pure and Applied Chemistry (IUPAC).

| Element | Symbol | Count | Standard Atomic Weight ( g/mol ) | Total Contribution ( g/mol ) |

| Carbon | C | 4 | 12.011[6][7][8][9] | 48.044 |

| Hydrogen | H | 3 | 1.008[10][11][12][13] | 3.024 |

| Bromine | Br | 1 | 79.904[14][15][16][17] | 79.904 |

| Fluorine | F | 4 | 18.998[18][19][20][21] | 75.992 |

| Total | 206.964 |

Note: The final molecular weight is commonly rounded to two decimal places, yielding 206.96 g/mol .[4][5]

Logical Relationship Visualization

To illustrate the relationship between the elemental components and the final molecular properties, the following diagram outlines the logical flow from elemental composition to the calculated molecular weight.

Caption: Elemental contribution to the final molecular weight.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Page loading... [guidechem.com]

- 3. 4-Bromo-3,3,4,4-tetrafluoro-1-butene, 98% 18599-22-9 India [ottokemi.com]

- 4. 4-Bromo-3,3,4,4-tetrafluoro-1-butene | C4H3BrF4 | CID 87721 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 18599-22-9 CAS MSDS (4-BROMO-3,3,4,4-TETRAFLUORO-1-BUTENE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. quora.com [quora.com]

- 7. How Do You Calculate The Atomic Mass of Carbon [unacademy.com]

- 8. byjus.com [byjus.com]

- 9. #6 - Carbon - C [hobart.k12.in.us]

- 10. ck12.org [ck12.org]

- 11. quora.com [quora.com]

- 12. #1 - Hydrogen - H [hobart.k12.in.us]

- 13. What is the atomic mass in hydrogen class 11 chemistry CBSE [vedantu.com]

- 14. Atomic Weight of Bromine | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 15. Bromine - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 16. #35 - Bromine - Br [hobart.k12.in.us]

- 17. byjus.com [byjus.com]

- 18. quora.com [quora.com]

- 19. Atomic Weight of Fluorine | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 20. Fluorine - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 21. Element 9 - Fluor [web.pa.msu.edu]

An In-depth Technical Guide to the Spectral Analysis of 4-Bromo-3,3,4,4-tetrafluoro-1-butene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the standard spectrometric techniques used to characterize 4-Bromo-3,3,4,4-tetrafluoro-1-butene. While a complete experimental dataset for this specific compound is not publicly available, this document details the methodologies for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, and outlines the principles for interpreting the resulting spectra. This guide is designed to be a valuable resource for researchers working with halogenated and fluorinated organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. For 4-Bromo-3,3,4,4-tetrafluoro-1-butene, ¹H NMR, ¹³C NMR, and ¹⁹F NMR are the most informative experiments.

Predicted Spectral Data

The following tables summarize the predicted chemical shifts for 4-Bromo-3,3,4,4-tetrafluoro-1-butene based on its structure. These values are estimates and can vary based on the solvent and experimental conditions.

Table 1: Predicted ¹H NMR Spectral Data

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| =CH₂ | 5.0 - 6.0 | Doublet of doublets |

| -CH= | 5.8 - 6.5 | Multiplet |

Table 2: Predicted ¹³C NMR Spectral Data

| Carbon Atom | Predicted Chemical Shift (ppm) |

| =CH₂ | 115 - 125 |

| -CH= | 130 - 140 |

| -CF₂- | 110 - 130 (with C-F coupling) |

| -CBrF₂- | 115 - 135 (with C-F coupling) |

Table 3: Predicted ¹⁹F NMR Spectral Data

| Fluorine Atoms | Predicted Chemical Shift (ppm) |

| -CF₂-CH= | -110 to -120 |

| -CBrF₂- | -60 to -70 |

Experimental Protocol: NMR Spectroscopy

A standard protocol for obtaining high-resolution NMR spectra of a liquid sample like 4-Bromo-3,3,4,4-tetrafluoro-1-butene is as follows:

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

Ensure the sample is free of any particulate matter.

-

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity and optimal resolution.

-

Tune and match the probe for the desired nucleus (¹H, ¹³C, ¹⁹F).

-

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum using a standard pulse sequence.

-

Acquire a broadband proton-decoupled ¹³C NMR spectrum.

-

Acquire a ¹⁹F NMR spectrum.

-

For more detailed structural information, 2D NMR experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) can be performed.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the signals in the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands

Table 4: Predicted IR Absorption Bands for 4-Bromo-3,3,4,4-tetrafluoro-1-butene

| Functional Group | Predicted Absorption Range (cm⁻¹) |

| C-H stretch (alkene) | 3050 - 3150 |

| C=C stretch (alkene) | 1640 - 1680 |

| C-F stretch | 1000 - 1400 (multiple strong bands) |

| C-Br stretch | 500 - 600 |

Experimental Protocol: FT-IR Spectroscopy

For a liquid sample, the Attenuated Total Reflectance (ATR) or thin-film method is commonly used.

-

ATR-FTIR:

-

Place a small drop of the liquid sample directly onto the ATR crystal.

-

Record the spectrum. The IR beam interacts with the sample at the surface of the crystal.

-

Clean the crystal thoroughly with an appropriate solvent after the measurement.

-

-

Thin-Film Method:

-

Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

-

Gently press the plates together to form a thin film.

-

Place the salt plates in the sample holder of the IR spectrometer and acquire the spectrum.

-

Mass Spectrometry (MS)

Mass spectrometry is a technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns.

Predicted Mass Spectrum

For 4-Bromo-3,3,4,4-tetrafluoro-1-butene, the molecular ion peak (M⁺) would be expected. Due to the presence of bromine, an isotopic pattern for the molecular ion will be observed, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).

Table 5: Predicted Key Fragments in the Mass Spectrum

| m/z | Fragment |

| 206/208 | [C₄H₃BrF₄]⁺ (Molecular Ion) |

| 127 | [C₄H₃F₄]⁺ (Loss of Br) |

| 77 | [C₃H₂F₃]⁺ |

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction:

-

Introduce a small amount of the volatile liquid sample into the mass spectrometer, often via a Gas Chromatography (GC) system or a direct insertion probe.

-

-

Ionization:

-

In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes ionization and fragmentation of the molecules.

-

-

Mass Analysis:

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

-

Detection:

-

The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

-

Visualization of Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the workflows for the spectroscopic techniques described.

An In-depth Technical Guide to 4-Bromo-3,3,4,4-tetrafluoro-1-butene

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-3,3,4,4-tetrafluoro-1-butene is a fluorinated organic compound with significant potential in various fields of chemical research and development. Its unique molecular structure, featuring a terminal double bond, a bromine atom, and a tetrafluoroethyl moiety, makes it a versatile building block for the synthesis of more complex molecules. This guide provides a comprehensive overview of its chemical and physical properties, a plausible synthetic approach, and its potential applications, particularly in the realm of medicinal chemistry and materials science. The incorporation of fluorine atoms can dramatically alter the biological activity, metabolic stability, and physicochemical properties of organic molecules, making fluorinated compounds like this one of particular interest to the pharmaceutical industry.[1]

Chemical Structure and Identifiers

The structure of 4-Bromo-3,3,4,4-tetrafluoro-1-butene is characterized by a four-carbon chain with a double bond between the first and second carbon atoms. The third and fourth carbons are each bonded to two fluorine atoms, and the fourth carbon is also bonded to a bromine atom.

| Identifier | Value |

| IUPAC Name | 4-bromo-3,3,4,4-tetrafluorobut-1-ene[2][3] |

| CAS Number | 18599-22-9[2][3] |

| Molecular Formula | C4H3BrF4[2][3] |

| Molecular Weight | 206.97 g/mol [2][3] |

| InChI | InChI=1S/C4H3BrF4/c1-2-3(6,7)4(5,8)9/h2H,1H2[3] |

| InChIKey | GVCWGFZDSIWLMO-UHFFFAOYSA-N[3] |

| SMILES | C=CC(F)(F)C(F)(F)Br[4] |

Physicochemical Properties

The physical and chemical properties of 4-Bromo-3,3,4,4-tetrafluoro-1-butene are summarized in the table below. These properties are crucial for its handling, storage, and application in chemical reactions.

| Property | Value |

| Appearance | Colorless liquid |

| Boiling Point | 55-57 °C[5] |

| Density | 1.627 g/mL at 20 °C[5] |

| Refractive Index | 1.354 |

| Purity | >98.0% (GC) |

| Storage Temperature | 2-8 °C |

Spectroscopic Data

Spectroscopic data is essential for the identification and characterization of 4-Bromo-3,3,4,4-tetrafluoro-1-butene. While detailed spectra are proprietary, the following information is available from various sources.

| Spectroscopy | Description |

| ¹H NMR | Spectrum available, typically showing signals for the vinyl protons and the allylic proton.[6] |

| ¹³C NMR | Spectrum in CDCl₃ is available.[7] |

| ¹⁹F NMR | Spectrum available.[3] |

| Mass Spectrometry (GC-MS) | Mass spectrum data is available, which would show the molecular ion peak and fragmentation patterns characteristic of the structure.[3] |

| Infrared (IR) | IR spectrum (liquid film) is available.[7] |

Synthesis and Reactivity

Synthetic Approach

Proposed Experimental Protocol (based on the synthesis of a similar compound):

-

Reaction Setup: A two-necked reactor equipped with a stirrer, condenser, and dropping funnel is charged with zinc powder and a catalytic amount of a zinc salt (e.g., ZnCl₂) in an appropriate solvent (e.g., dimethyl sulfoxide).

-

Precursor Addition: A solution of a suitable precursor, such as a 1,4-dibromo-2-chloro-tetrafluorobutane derivative, is added dropwise to the reactor.

-

Reaction Conditions: The reaction mixture is heated to a specific temperature (e.g., 50-90 °C) and maintained for a period to ensure complete reaction. The progress of the reaction can be monitored by Gas Chromatography (GC).

-

Workup: After the reaction is complete, the mixture is cooled, and the excess zinc powder is filtered off. The filtrate is then subjected to an aqueous workup, which may involve washing with a dilute acid solution followed by neutralization.

-

Purification: The crude product is extracted with a suitable organic solvent. The organic layer is then dried over a drying agent (e.g., MgSO₄), and the solvent is removed under reduced pressure. The final product is purified by distillation.

Reactivity

The reactivity of 4-Bromo-3,3,4,4-tetrafluoro-1-butene is dictated by its functional groups: the terminal alkene and the bromo-tetrafluoroethyl group.

-

Alkene Reactivity: The double bond can undergo various addition reactions, such as hydrogenation, halogenation, and hydrohalogenation. It can also participate in polymerization reactions.

-

Bromo-tetrafluoroethyl Reactivity: The bromine atom can be displaced by nucleophiles or participate in coupling reactions. For instance, it can be used in reductive coupling reactions with aldehydes and imines.[8] This reactivity makes it a valuable intermediate for introducing the tetrafluoroethyl group into other molecules.

Applications in Research and Development

4-Bromo-3,3,4,4-tetrafluoro-1-butene serves as a key intermediate in the synthesis of a variety of fluorinated compounds. Its applications span from materials science to medicinal chemistry.

-

Polymer Chemistry: It can be used as a monomer or a comonomer in the production of fluorinated polymers, which are known for their high thermal stability and chemical resistance.

-

Pharmaceutical and Agrochemical Synthesis: The introduction of fluorine atoms into bioactive molecules can significantly enhance their efficacy.[1] This compound serves as a building block for creating novel drug candidates and agrochemicals with improved properties.

-

Advanced Materials: It is utilized in the development of advanced materials, including specialty coatings, sealants, and electronic components.

Visualizations

Molecular Structure

Caption: 2D representation of 4-Bromo-3,3,4,4-tetrafluoro-1-butene.

Potential Role in Drug Discovery Workflow

Caption: Role of fluorinated building blocks in a drug discovery workflow.

References

- 1. researchgate.net [researchgate.net]

- 2. chemimpex.com [chemimpex.com]

- 3. 4-Bromo-3,3,4,4-tetrafluoro-1-butene | C4H3BrF4 | CID 87721 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. PubChemLite - 4-bromo-3,3,4,4-tetrafluoro-1-butene (C4H3BrF4) [pubchemlite.lcsb.uni.lu]

- 5. 4-Bromo-3,3,4,4-tetrafluoro-1-butene, 98% 18599-22-9 India [ottokemi.com]

- 6. 4-BROMO-3,3,4,4-TETRAFLUORO-1-BUTENE(18599-22-9) 1H NMR [m.chemicalbook.com]

- 7. Page loading... [wap.guidechem.com]

- 8. Access to optically active tetrafluoroethylenated amines based on [1,3]-proton shift reaction - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 4-Bromo-3,3,4,4-tetrafluoro-1-butene: Properties and Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical properties of 4-Bromo-3,3,4,4-tetrafluoro-1-butene, a versatile fluorinated compound. It includes a summary of its key quantitative data, detailed experimental protocols for property determination, and a visualization of its role as a synthetic intermediate. This document is intended to serve as a valuable resource for professionals in research, chemical engineering, and drug development who are interested in leveraging the unique characteristics of this compound.

Physical and Chemical Properties

4-Bromo-3,3,4,4-tetrafluoro-1-butene (CAS No: 18599-22-9) is a colorless liquid recognized for its high thermal stability and chemical resistance.[1] Its molecular formula is C₄H₃BrF₄, and it has a molecular weight of approximately 206.97 g/mol .[2] The presence of both bromine and fluorine substituents enhances its reactivity, making it a valuable intermediate in the synthesis of specialty polymers, pharmaceuticals, and agrochemicals.[1][3]

Data Presentation

The following table summarizes the reported boiling point and density of 4-Bromo-3,3,4,4-tetrafluoro-1-butene from various sources.

| Property | Value | Source |

| Boiling Point | 55-57 °C | [4] |

| 60 °C | ||

| 55 °C | [5] | |

| Density | 1.627 g/mL at 20 °C | [4] |

| 1.63 g/mL | ||

| 1.35 g/mL | [5] |

Experimental Protocols

1. Determination of Boiling Point (Micro-Boiling Point Method)

This method is suitable for small quantities of a liquid sample.

-

Apparatus: Thiele tube, thermometer, capillary tube (sealed at one end), Bunsen burner or oil bath, and a small test tube.

-

Procedure:

-

A small amount of the liquid sample (a few milliliters) is placed into the small test tube.

-

The capillary tube, with its open end downwards, is placed inside the test tube containing the liquid.

-

The test tube is attached to the thermometer, ensuring the bulb of the thermometer is level with the sample.

-

This assembly is then placed in a Thiele tube containing a high-boiling point liquid (e.g., paraffin oil).

-

The Thiele tube is gently heated, and the sample is observed.[5]

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.[6]

-

Heating is stopped when a rapid and continuous stream of bubbles is observed.[6]

-

The liquid is allowed to cool, and the point at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[6]

-

2. Determination of Density

The density of a liquid can be determined by measuring its mass and volume.[7]

-

Apparatus: A graduated cylinder, an electronic balance, and a thermometer.

-

Procedure:

-

The mass of a clean, dry 10 mL or 25 mL graduated cylinder is measured using an electronic balance.[8]

-

A known volume of the liquid (e.g., 5-10 mL) is added to the graduated cylinder. The volume is read from the bottom of the meniscus.[8][9]

-

The combined mass of the graduated cylinder and the liquid is measured.[8]

-

The mass of the liquid is calculated by subtracting the mass of the empty graduated cylinder.

-

The density is then calculated using the formula: Density = Mass / Volume.[10]

-

The temperature of the liquid should be recorded as density is temperature-dependent.[7]

-

The measurement should be repeated multiple times to ensure accuracy and precision.[8]

-

Logical Relationships and Applications

4-Bromo-3,3,4,4-tetrafluoro-1-butene serves as a critical building block in organic synthesis due to its reactive functional groups. The carbon-carbon double bond and the carbon-bromine bond allow for a variety of chemical transformations.

Caption: Relationship between properties and applications.

The unique combination of a bromo group and a fluorinated alkyl chain makes 4-bromo-3,3,4,4-tetrafluoro-1-butene a valuable precursor in the synthesis of a wide range of organic molecules. Its high thermal stability and chemical resistance are desirable traits for materials used in demanding environments, such as specialty polymers for coatings and sealants.[1] Furthermore, its role as a synthetic intermediate is crucial in the development of new pharmaceuticals and agrochemicals.[1][3] The compound is also utilized in the formulation of high-performance lubricants and next-generation refrigerants.[1] The versatility of this compound underscores its importance in various fields of chemical research and development.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 4-Bromo-3,3,4,4-tetrafluoro-1-butene | C4H3BrF4 | CID 87721 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. vernier.com [vernier.com]

- 5. Class 11 Chemistry Determination Of Boiling Point Experiment [vedantu.com]

- 6. uomus.edu.iq [uomus.edu.iq]

- 7. akbis.gantep.edu.tr [akbis.gantep.edu.tr]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. embibe.com [embibe.com]

- 10. homesciencetools.com [homesciencetools.com]

An In-depth Technical Guide to the Solubility of 4-Bromo-3,3,4,4-tetrafluoro-1-butene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Bromo-3,3,4,4-tetrafluoro-1-butene, a versatile fluorinated compound. Due to its unique properties, including high thermal stability and chemical resistance, this compound is a valuable intermediate in the synthesis of specialty polymers, pharmaceuticals, and advanced materials.[1] Understanding its solubility in various organic solvents is critical for its application in synthesis, formulation, and purification processes.

Physical and Chemical Properties

A summary of the key physical and chemical properties of 4-Bromo-3,3,4,4-tetrafluoro-1-butene is provided below. These properties are essential for understanding its behavior in different solvent systems.

| Property | Value |

| CAS Number | 18599-22-9 |

| Molecular Formula | C₄H₃BrF₄ |

| Molecular Weight | 206.97 g/mol [1] |

| Appearance | Colorless to almost colorless clear liquid[1] |

| Boiling Point | 55-60 °C[1][2] |

| Density | ~1.63 g/mL[1] |

| Refractive Index | n20/D ~1.36[1] |

Qualitative Solubility Data

Based on available information, the solubility of 4-Bromo-3,3,4,4-tetrafluoro-1-butene in various organic solvents can be summarized as follows:

| Solvent | Solubility Description |

| N,N-Dimethylformamide | Very soluble[3] |

| Methanol | Soluble[3] |

| Ethanol | Soluble |

| Acetone | Soluble |

| Dichloromethane | Soluble |

| Chloroform | Very slightly soluble[3] |

| Glacial Acetic Acid | Sparingly soluble[3] |

| Water | Practically insoluble[3] |

This qualitative data suggests that 4-Bromo-3,3,4,4-tetrafluoro-1-butene, a polar fluorinated compound, exhibits good solubility in polar aprotic and protic organic solvents. Its insolubility in water is consistent with the hydrophobic nature of the fluorinated alkyl chain.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a standardized experimental procedure is required. The following protocol outlines the isothermal saturation method, a common and reliable technique for determining the solubility of a liquid solute in a solvent.

Objective: To determine the equilibrium concentration of 4-Bromo-3,3,4,4-tetrafluoro-1-butene in a specific organic solvent at a controlled temperature.

Materials:

-

4-Bromo-3,3,4,4-tetrafluoro-1-butene (solute)

-

Selected organic solvent (e.g., ethanol, acetone, dichloromethane)

-

Thermostatic shaker or water bath

-

Calibrated thermometer

-

Syringes and filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

Gas chromatograph with a suitable detector (e.g., Flame Ionization Detector - FID or Electron Capture Detector - ECD)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of 4-Bromo-3,3,4,4-tetrafluoro-1-butene to a known volume of the chosen organic solvent in a sealed vial. The presence of a distinct solute phase ensures that the solution is saturated.

-

Place the vial in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

-

Sample Collection and Preparation:

-

Once equilibrium is established, cease agitation and allow the undissolved solute to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or pre-cooled syringe to the experimental temperature to avoid precipitation.

-

Immediately filter the collected sample through a syringe filter into a volumetric flask to remove any undissolved micro-droplets.

-

Dilute the filtered sample to a known volume with the same solvent.

-

-

Quantitative Analysis:

-

Prepare a series of standard solutions of 4-Bromo-3,3,4,4-tetrafluoro-1-butene in the chosen solvent with known concentrations.

-

Analyze the standard solutions and the diluted sample solution using a gas chromatograph. The choice of detector will depend on the required sensitivity; an ECD is particularly sensitive to halogenated compounds.

-

Construct a calibration curve by plotting the peak area from the chromatograms of the standard solutions against their corresponding concentrations.

-

Determine the concentration of 4-Bromo-3,3,4,4-tetrafluoro-1-butene in the diluted sample by interpolating its peak area on the calibration curve.

-

Calculate the original concentration of the saturated solution, taking into account the dilution factor. This value represents the solubility of the compound in the specific solvent at the given temperature.

-

Safety Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for 4-Bromo-3,3,4,4-tetrafluoro-1-butene and the chosen solvent before commencing any experimental work.

Visualizations

To further aid in the understanding of the experimental workflow and the factors influencing solubility, the following diagrams are provided.

Caption: Experimental workflow for determining the solubility of 4-Bromo-3,3,4,4-tetrafluoro-1-butene.

Caption: Factors influencing the solubility of 4-Bromo-3,3,4,4-tetrafluoro-1-butene in organic solvents.

This guide serves as a foundational resource for researchers working with 4-Bromo-3,3,4,4-tetrafluoro-1-butene. While quantitative solubility data remains a gap in the current literature, the provided qualitative information and detailed experimental protocol offer a strong starting point for practical applications and further research. The principles of "like dissolves like" and the polarity of both the solute and solvent are key determinants of its solubility profile.

References

stability and storage conditions for 4-Bromo-3,3,4,4-tetrafluoro-1-butene

An In-depth Technical Guide to the Stability and Storage of 4-Bromo-3,3,4,4-tetrafluoro-1-butene

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-3,3,4,4-tetrafluoro-1-butene is a fluorinated organic compound of significant interest in various fields of chemical synthesis. Its unique molecular structure, featuring a terminal double bond, a bromine atom, and a tetrafluorinated carbon chain, makes it a valuable intermediate for creating specialty polymers, pharmaceuticals, and advanced materials.[1] The presence of both bromine and fluorine substituents enhances its reactivity and utility in developing innovative materials with tailored properties, such as high thermal stability and chemical resistance.[1] However, the very features that make this compound synthetically useful also dictate stringent requirements for its storage and handling to ensure its stability and the safety of laboratory personnel. This guide provides a comprehensive overview of the core principles and detailed protocols for the proper storage and handling of 4-Bromo-3,3,4,4-tetrafluoro-1-butene.

Chemical and Physical Properties

A foundational understanding of the compound's physical properties is essential for predicting its behavior under various conditions. These properties dictate everything from appropriate container choice to the necessary environmental controls for storage.

| Property | Value | Source |

| CAS Number | 18599-22-9 | [2][3] |

| Molecular Formula | C₄H₃BrF₄ | [1][2] |

| Molecular Weight | 206.97 g/mol | [1][4] |

| Appearance | Colorless to almost colorless clear liquid | [1] |

| Boiling Point | 55 - 60 °C | [1][3] |

| Density | ~1.63 g/cm³ | [1] |

| Vapor Pressure | 91.1 mmHg at 25°C | [3] |

| Flash Point | 55 - 57 °C (Note: some sources indicate high flammability) | [2][3] |

| Refractive Index | n20/D 1.36 | [1] |

Stability Profile: A Mechanistic Perspective

The stability of 4-Bromo-3,3,4,4-tetrafluoro-1-butene is not absolute; it is contingent upon controlling its chemical environment. Its reactivity profile provides the rationale for the specific storage conditions recommended.

Thermal Stability and Flammability

While the fluorinated backbone of the molecule imparts high thermal stability in terms of chemical decomposition, this should not be confused with its flammability.[1] The compound is a highly flammable liquid with a low boiling point and a high vapor pressure.[3][4][5] This combination means that at room temperature, a significant concentration of flammable vapor can accumulate in a closed container or a poorly ventilated space. The primary directive for storage is, therefore, the strict avoidance of ignition sources, including heat, sparks, open flames, and static discharge.[5][6]

Chemical Reactivity and Incompatibilities

The molecule possesses two primary reactive sites: the butene double bond and the carbon-bromine bond. These sites are susceptible to reaction with a range of common laboratory reagents, which must be segregated during storage.

-

Strong Oxidizing Agents : These can react aggressively and potentially explosively with the alkene functional group.

-

Strong Bases : Bases can initiate dehydrobromination, leading to the formation of a fluorinated diene, thus degrading the starting material.

-

Strong Acids : While more stable to acids than many alkenes, strong acids can potentially catalyze polymerization or other reactions at the double bond.

-

Strong Reducing Agents : These can react with the carbon-bromine bond.

Therefore, storing this compound away from materials such as strong acids, bases, and oxidizing agents is a critical requirement.[5]

Environmental Sensitivities

Some safety data suggests the compound is air-sensitive.[5] Exposure to atmospheric oxygen and moisture over prolonged periods can potentially lead to slow degradation or the formation of peroxides, a common issue with unsaturated compounds. To mitigate these risks, storage under an inert atmosphere is recommended.[2] This involves displacing the air in the container with a dry, non-reactive gas like nitrogen or argon.

Optimal Storage Protocol

A self-validating storage system ensures the compound's integrity by systematically addressing each element of its stability profile. The following step-by-step protocol is designed to maximize shelf-life and maintain purity.

Objective: To store 4-Bromo-3,3,4,4-tetrafluoro-1-butene in a manner that prevents chemical degradation and ensures safety.

Materials:

-

Original supplier container or a clean, dry, chemically compatible container with a tightly sealing cap.

-

Inert gas source (Nitrogen or Argon) with a regulator and tubing.

-

A refrigerator or cold room rated for the storage of flammable materials.

-

Secondary containment tray.

Procedure:

-

Initial Receipt and Inspection : Upon receipt, visually inspect the container for any signs of damage or leakage. Ensure the supplier's label is intact and legible.

-

Inert Gas Blanketing : If the compound is to be stored for an extended period or will be opened multiple times, refreshing the inert atmosphere is crucial.

-

In a fume hood, carefully open the container.

-

Direct a gentle stream of dry nitrogen or argon over the headspace of the liquid for 15-30 seconds to displace any air.

-

Promptly and securely reseal the container cap.

-

-

Temperature Control : Place the sealed container in a designated refrigerator approved for flammable liquid storage. The recommended storage temperature is between 2°C and 8°C .[1][2] This low temperature reduces the compound's vapor pressure, significantly lowering the fire hazard and slowing potential degradation pathways.

-

Location and Segregation :

-

Place the primary container within a chemically resistant secondary containment tray to manage potential leaks.

-

Ensure the storage location is physically segregated from all incompatible materials as detailed in the Stability Profile section.

-

Labeling : Clearly label the container with the compound name, date received, and any specific hazard warnings (e.g., "Flammable," "Store under Nitrogen").

Safe Handling and Workflow

Adherence to a strict safety workflow is non-negotiable. The following diagram illustrates the critical decision points and actions required from receipt to disposal of the compound.

Caption: Workflow for safe handling of 4-Bromo-3,3,4,4-tetrafluoro-1-butene.

This workflow emphasizes a system of proactive safety measures. Personal protective equipment, including safety goggles, impervious gloves, and a lab coat, is mandatory.[7] All operations should be conducted within a certified chemical fume hood to prevent inhalation of vapors, which may cause respiratory irritation.[4][5] Crucially, all equipment must be grounded to prevent the ignition of flammable vapors by static electricity.[5][6]

Conclusion

The long-term stability and safe utilization of 4-Bromo-3,3,4,4-tetrafluoro-1-butene are entirely achievable through a disciplined approach to storage and handling. The core principles are rooted in understanding its chemical nature: it is a flammable, air-sensitive liquid that is incompatible with common classes of reagents. By implementing a protocol that includes refrigerated storage under an inert atmosphere, segregation from incompatible materials, and strict adherence to safety measures within a well-ventilated environment, researchers can confidently maintain the integrity of this valuable synthetic intermediate for its intended applications.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 18599-22-9 CAS MSDS (4-BROMO-3,3,4,4-TETRAFLUORO-1-BUTENE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. guidechem.com [guidechem.com]

- 4. 4-Bromo-3,3,4,4-tetrafluoro-1-butene | C4H3BrF4 | CID 87721 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. echemi.com [echemi.com]

An In-depth Technical Guide to the Reactivity Profile of 4-Bromo-3,3,4,4-tetrafluoro-1-butene

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-3,3,4,4-tetrafluoro-1-butene is a versatile fluorinated building block with significant applications in the synthesis of specialty polymers, pharmaceuticals, and advanced materials.[1] Its unique chemical structure, featuring both a reactive bromine atom and a terminal double bond, coupled with the influence of the tetrafluoroethyl moiety, imparts a distinct reactivity profile. This guide provides a comprehensive overview of the known reactivity of 4-bromo-3,3,4,4-tetrafluoro-1-butene, with a focus on its participation in palladium-catalyzed cross-coupling reactions. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to facilitate its application in research and development.

Introduction

4-Bromo-3,3,4,4-tetrafluoro-1-butene, with the chemical formula C₄H₃BrF₄, is a colorless liquid at room temperature.[2] The presence of both a vinyl group and a bromine atom makes it a valuable intermediate for a variety of chemical transformations. The strong electron-withdrawing nature of the tetrafluoroethyl group significantly influences the reactivity of both the double bond and the carbon-bromine bond. This guide will primarily focus on the well-documented Mizoroki-Heck reaction, a cornerstone of its application in organic synthesis.

Table 1: Physicochemical Properties of 4-Bromo-3,3,4,4-tetrafluoro-1-butene

| Property | Value | Reference |

| CAS Number | 18599-22-9 | [2] |

| Molecular Formula | C₄H₃BrF₄ | [2] |

| Molecular Weight | 206.96 g/mol | [2] |

| Boiling Point | 55 °C | [2] |

| Density | 1.63 g/mL | [1] |

| Refractive Index | 1.354 | [2] |

Reactivity Profile

The reactivity of 4-bromo-3,3,4,4-tetrafluoro-1-butene is dominated by transformations involving the carbon-bromine bond and the terminal alkene. While its application in the synthesis of fluorinated polymers is noted, specific details on its polymerization behavior are not extensively documented in readily available literature.[1] The most thoroughly characterized reaction of this compound is the Mizoroki-Heck reaction.

Palladium-Catalyzed Mizoroki-Heck Reaction

The Mizoroki-Heck reaction is a powerful tool for the formation of carbon-carbon bonds, typically involving the reaction of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. 4-Bromo-3,3,4,4-tetrafluoro-1-butene has been successfully employed as a substrate in this reaction, particularly with aryldiazonium salts as the coupling partner.

A study by Konno and co-workers demonstrated the palladium-catalyzed Mizoroki-Heck reaction of 4-bromo-3,3,4,4-tetrafluoro-1-butene with various aryldiazonium tetrafluoroborates.[1][3] The reaction proceeds with high stereoselectivity, exclusively yielding the E-configured products.[1][3]

Table 2: Mizoroki-Heck Reaction of 4-Bromo-3,3,4,4-tetrafluoro-1-butene with Aryldiazonium Tetrafluoroborates [1][3]

| Entry | Aryldiazonium Salt (Ar) | Product | Yield (%) |

| 1 | Phenyl | (E)-1,1,2,2-Tetrafluoro-4-phenyl-3-butene | 85 |

| 2 | 4-Methylphenyl | (E)-1,1,2,2-Tetrafluoro-4-(p-tolyl)-3-butene | 82 |

| 3 | 4-Methoxyphenyl | (E)-1,1,2,2-Tetrafluoro-4-(4-methoxyphenyl)-3-butene | 78 |

| 4 | 4-Chlorophenyl | (E)-4-(4-Chlorophenyl)-1,1,2,2-tetrafluoro-3-butene | 88 |

| 5 | 4-Nitrophenyl | (E)-1,1,2,2-Tetrafluoro-4-(4-nitrophenyl)-3-butene | 91 |

The following is a representative experimental protocol for the Mizoroki-Heck reaction of 4-bromo-3,3,4,4-tetrafluoro-1-butene with an aryldiazonium tetrafluoroborate, based on the work of Konno and co-workers.[1][3]

Materials:

-

4-Bromo-3,3,4,4-tetrafluoro-1-butene

-

Aryldiazonium tetrafluoroborate

-

Palladium(II) acetate (Pd(OAc)₂)

-

Methanol (MeOH)

-

Standard laboratory glassware and purification supplies

Procedure:

-

To a solution of the aryldiazonium tetrafluoroborate (1.2 mmol) in methanol (5 mL) was added 4-bromo-3,3,4,4-tetrafluoro-1-butene (1.0 mmol) and palladium(II) acetate (0.005 mmol, 0.5 mol%).

-

The resulting mixture was stirred at 40 °C for 1 hour.

-

After completion of the reaction (monitored by TLC or GC-MS), the solvent was removed under reduced pressure.

-

The residue was purified by column chromatography on silica gel to afford the desired (E)-4-aryl-3,3,4,4-tetrafluoro-1-butene.

References

An In-depth Technical Guide to 4-Bromo-3,3,4,4-tetrafluoro-1-butene: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-3,3,4,4-tetrafluoro-1-butene, a versatile fluorinated building block, holds a significant position in the landscape of organic synthesis, materials science, and drug discovery. Its unique structural features, combining a reactive bromine atom with a tetrafluorinated carbon chain and a terminal double bond, offer a gateway to a diverse array of complex molecules. This technical guide provides a comprehensive overview of the discovery, historical development, synthesis, and key applications of this compound, with a focus on its utility for researchers in the chemical and pharmaceutical sciences. Detailed experimental protocols, tabulated physicochemical and spectroscopic data, and visualized reaction pathways are presented to serve as a practical resource for laboratory work.

Introduction

The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern medicinal chemistry and materials science.[1][2][3] The presence of fluorine can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity.[3] 4-Bromo-3,3,4,4-tetrafluoro-1-butene (CAS No. 18599-22-9) has emerged as a valuable synthon, providing a readily accessible entry point to fluorinated aliphatic chains. This guide aims to consolidate the existing knowledge on this compound, offering a detailed exploration of its history, synthesis, and diverse applications.

Discovery and History

The synthesis of 4-Bromo-3,3,4,4-tetrafluoro-1-butene is rooted in the broader field of organofluorine chemistry, which saw significant expansion in the mid-20th century. While a singular, celebrated "first synthesis" is not prominently documented in readily available historical accounts, its preparation is a logical extension of foundational work on the free-radical addition of alkyl halides to fluorinated olefins.

The most probable route to its initial synthesis lies in the telomerization reaction between tetrafluoroethylene (TFE) and allyl bromide . Telomerization is a radical process where a "telogen" (in this case, allyl bromide) reacts with multiple units of a "taxogen" (TFE) to form a mixture of adducts with varying chain lengths.[4][5] The 1:1 adduct of this reaction yields 4-Bromo-3,3,4,4-tetrafluoro-1-butene.

The underlying mechanism, the free-radical addition of HBr to alkenes , was extensively studied by Morris Kharasch and his contemporaries, who observed the "peroxide effect" leading to anti-Markovnikov addition.[6][7] This principle governs the addition of the bromine radical from allyl bromide to the electron-rich double bond of tetrafluoroethylene.

The historical development of fluorinated building blocks has been driven by the increasing demand for novel pharmaceuticals, agrochemicals, and advanced materials with enhanced properties.[8][9][10] Compounds like 4-Bromo-3,3,4,4-tetrafluoro-1-butene became crucial intermediates as researchers sought to introduce fluorinated moieties into complex organic scaffolds.

Physicochemical and Spectroscopic Data

A comprehensive understanding of a compound's physical and spectral properties is essential for its effective use in research and development. The following tables summarize the key data for 4-Bromo-3,3,4,4-tetrafluoro-1-butene.

Table 1: Physicochemical Properties of 4-Bromo-3,3,4,4-tetrafluoro-1-butene

| Property | Value | Reference(s) |

| CAS Number | 18599-22-9 | [11][12] |

| Molecular Formula | C4H3BrF4 | [11][12] |

| Molecular Weight | 206.96 g/mol | [12] |

| Appearance | Colorless to pale yellow liquid | [11] |

| Boiling Point | 55 °C | [11] |

| Density | 1.622 g/cm³ | [13] |

| Refractive Index (n20/D) | 1.354 | [11] |

| Vapor Pressure | 91.1 mmHg at 25 °C | [11] |

| LogP | 2.79540 | [11] |

Table 2: Spectroscopic Data of 4-Bromo-3,3,4,4-tetrafluoro-1-butene

| Spectrum Type | Key Peaks/Shifts (ppm or cm⁻¹) | Reference(s) |

| ¹H NMR | Available, specific shifts vary with solvent. | [12][14] |

| ¹³C NMR | Available, specific shifts vary with solvent. | [12][15] |

| ¹⁹F NMR | Available, specific shifts vary with solvent. | [12] |

| IR Spectroscopy | Data available from various suppliers. | [14] |

| Mass Spectrometry | Data available from various suppliers. | [14] |

Synthesis and Experimental Protocols

The primary method for the synthesis of 4-Bromo-3,3,4,4-tetrafluoro-1-butene is the free-radical initiated addition of allyl bromide to tetrafluoroethylene. This reaction can be initiated by various means, including chemical initiators (e.g., peroxides) or radiation.

General Synthesis Pathway: Free Radical Addition

The synthesis involves the homolytic cleavage of the C-Br bond in allyl bromide, initiated by a radical source. The resulting bromine radical then adds to the tetrafluoroethylene double bond, followed by chain transfer with another molecule of allyl bromide to yield the product and regenerate the bromine radical.

Caption: General mechanism for the free-radical addition of allyl bromide to tetrafluoroethylene.

Detailed Experimental Protocol (Illustrative)

This protocol is a generalized representation based on known free-radical addition reactions and should be adapted and optimized for specific laboratory conditions.

Materials:

-

Allyl bromide (freshly distilled)

-

Tetrafluoroethylene (gas)

-

A radical initiator (e.g., azobisisobutyronitrile - AIBN, or benzoyl peroxide)

-

Anhydrous, deoxygenated solvent (e.g., a high-boiling alkane or fluorinated solvent)

Apparatus:

-

A high-pressure autoclave or a robust sealed reaction vessel equipped with a magnetic stirrer, gas inlet, pressure gauge, and thermocouple.

-

Standard laboratory glassware for workup and purification.

Procedure:

-

Reaction Setup: In a flame-dried and inert-gas-purged autoclave, add the anhydrous solvent and the radical initiator.

-

Reagent Addition: Introduce the freshly distilled allyl bromide into the autoclave.

-

Pressurization: Seal the autoclave and carefully introduce tetrafluoroethylene gas to the desired pressure.

-

Reaction: Heat the reaction mixture to the appropriate temperature for the chosen initiator (typically 60-80 °C for AIBN) and stir vigorously. Monitor the reaction progress by observing the pressure drop.

-

Work-up: After the reaction is complete (indicated by the stabilization of pressure), cool the autoclave to room temperature and cautiously vent the excess tetrafluoroethylene.

-

Purification: Transfer the reaction mixture to a separatory funnel and wash with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by fractional distillation under reduced pressure to yield pure 4-Bromo-3,3,4,4-tetrafluoro-1-butene.

Applications in Synthesis and Drug Development

4-Bromo-3,3,4,4-tetrafluoro-1-butene is a versatile building block due to its three distinct reactive sites: the bromine atom, the tetrafluoroethyl moiety, and the terminal alkene.

As a Fluorinated Building Block

The primary application of this compound is as an intermediate in the synthesis of more complex fluorinated molecules for the pharmaceutical, agrochemical, and materials science industries.[10][11] The tetrafluoroethyl group can be incorporated into a target molecule to enhance its metabolic stability and modify its electronic properties.

Caption: Synthetic utility of 4-Bromo-3,3,4,4-tetrafluoro-1-butene.

Role in Drug Development

The introduction of the -CH₂CH₂CF₂CF₂Br or a derivative thereof into a drug candidate can significantly alter its pharmacokinetic profile. The C-F bonds are exceptionally strong, making the fluorinated portion of the molecule resistant to metabolic degradation. Furthermore, the lipophilicity of the fluorinated tail can be fine-tuned to optimize membrane permeability and target engagement.

Applications in Materials Science

4-Bromo-3,3,4,4-tetrafluoro-1-butene serves as a monomer or a co-monomer in the synthesis of specialty fluoropolymers.[10] These polymers often exhibit high thermal stability, chemical resistance, and low surface energy, making them suitable for applications such as high-performance coatings, sealants, and advanced electronic components.[10]

Conclusion

4-Bromo-3,3,4,4-tetrafluoro-1-butene is a valuable and versatile fluorinated building block with a rich history rooted in the fundamentals of free-radical chemistry. Its utility in organic synthesis, particularly for the introduction of tetrafluoroalkyl chains, has made it an important intermediate in the development of new pharmaceuticals, agrochemicals, and advanced materials. This guide has provided a comprehensive overview of its discovery, synthesis, properties, and applications, and is intended to be a valuable resource for researchers working at the forefront of chemical innovation. The detailed protocols and visualized pathways offer a practical foundation for the safe and effective use of this compound in the laboratory.

References

- 1. researchgate.net [researchgate.net]

- 2. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Free-radical addition - Wikipedia [en.wikipedia.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. BJOC - Synthesis of novel fluorinated building blocks via halofluorination and related reactions [beilstein-journals.org]

- 10. chemimpex.com [chemimpex.com]

- 11. guidechem.com [guidechem.com]

- 12. 4-Bromo-3,3,4,4-tetrafluoro-1-butene | C4H3BrF4 | CID 87721 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 18599-22-9 CAS MSDS (4-BROMO-3,3,4,4-TETRAFLUORO-1-BUTENE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 14. 4-BROMO-3,3,4,4-TETRAFLUORO-1-BUTENE(18599-22-9) 1H NMR [m.chemicalbook.com]

- 15. 4-Bromo-1-butene(5162-44-7) 13C NMR spectrum [chemicalbook.com]

The Versatile Fluorinated Building Block: A Technical Guide to 4-Bromo-3,3,4,4-tetrafluoro-1-butene

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to enhance a multitude of properties, including metabolic stability, binding affinity, and lipophilicity. Among the diverse array of fluorinated building blocks, 4-Bromo-3,3,4,4-tetrafluoro-1-butene has emerged as a versatile and highly reactive intermediate. Its unique structure, featuring a terminal vinyl group, a tetrafluoroethyl moiety, and a reactive bromine atom, provides a powerful handle for a variety of chemical transformations, making it an invaluable tool in the synthesis of novel pharmaceuticals, agrochemicals, and advanced materials. This technical guide provides an in-depth overview of the properties, synthesis, and key applications of 4-Bromo-3,3,4,4-tetrafluoro-1-butene, with a focus on its role as a key precursor in the development of innovative molecular entities.

Physicochemical Properties

4-Bromo-3,3,4,4-tetrafluoro-1-butene is a colorless to nearly colorless liquid with a boiling point of approximately 55-60 °C.[1][2] Its key physicochemical properties are summarized in the table below, providing essential data for its handling, storage, and application in synthetic protocols.

| Property | Value | Reference(s) |

| CAS Number | 18599-22-9 | [1][3] |

| Molecular Formula | C₄H₃BrF₄ | [1][3] |

| Molecular Weight | 206.97 g/mol | [1][3] |

| Density | 1.627 - 1.63 g/mL at 20 °C | [1][2] |

| Boiling Point | 55-60 °C | [1][2] |

| Refractive Index (n20D) | 1.36 | [1] |

| Appearance | Colorless to almost colorless clear liquid | [1] |

| Purity | ≥ 98% (GC) | [1] |

| Storage | 2 - 8 °C | [1] |

Synthesis of 4-Bromo-3,3,4,4-tetrafluoro-1-butene

While detailed, peer-reviewed synthetic procedures for 4-Bromo-3,3,4,4-tetrafluoro-1-butene are not extensively documented in publicly available literature, its synthesis is understood to be achievable from vinyl ether and bromine.[3] A plausible synthetic pathway, based on related fluorinated compounds, likely involves the addition of a bromotetrafluoroethyl moiety to a suitable two-carbon precursor.

Conceptual Synthetic Workflow

Caption: Conceptual workflow for the synthesis of 4-Bromo-3,3,4,4-tetrafluoro-1-butene.

Core Applications in Organic Synthesis

The synthetic utility of 4-Bromo-3,3,4,4-tetrafluoro-1-butene stems from the presence of two key reactive sites: the terminal alkene and the carbon-bromine bond. This dual reactivity allows for its participation in a wide range of transformations, including cross-coupling reactions and cycloadditions, to introduce the valuable 3,3,4,4-tetrafluorobut-1-enyl moiety into target molecules.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond in 4-Bromo-3,3,4,4-tetrafluoro-1-butene is amenable to various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in modern drug discovery and materials science for the construction of complex molecular architectures.

Mizoroki-Heck Reaction:

The Mizoroki-Heck reaction provides a powerful method for the arylation of the vinyl group of 4-Bromo-3,3,4,4-tetrafluoro-1-butene. Studies have shown that it reacts efficiently with aryldiazonium salts in the presence of a palladium catalyst to yield multi-substituted alkenes bearing a tetrafluoroethylene fragment.[2]

Experimental Protocol: Mizoroki-Heck Reaction

General Procedure:

A survey of optimized reaction conditions revealed that the reactions of 4-bromo-3,3,4,4-tetrafluoro-1-butene with aryldiazonium salts in the presence of 0.5 mol% Pd(OAc)₂ in methanol at 40 °C for 1 hour gave the best yields of the products.[2] The E-configured products were exclusively obtained.[2] For the reaction of 4-bromo-3,3,4,4-tetrafluoro-1-aryl-1-butenes, a bulky P(o-tolyl)₃-coordinated palladium catalyst was found to be a good catalytic system, leading to an increased yield of the product.[2]

Reaction Scheme:

Caption: General scheme for the Mizoroki-Heck reaction of 4-Bromo-3,3,4,4-tetrafluoro-1-butene.

Quantitative Data:

| Aryldiazonium Salt (Ar-N₂⁺BF₄⁻) | Product | Yield (%) | Stereoselectivity (E:Z) |

| 4-MeO-C₆H₄-N₂⁺BF₄⁻ | (E)-1-(4-methoxyphenyl)-4-bromo-3,3,4,4-tetrafluoro-1-butene | High (Specific yield not reported) | >99:1 |

| 4-NO₂-C₆H₄-N₂⁺BF₄⁻ | (E)-1-(4-nitrophenyl)-4-bromo-3,3,4,4-tetrafluoro-1-butene | High (Specific yield not reported) | >99:1 |

| C₆H₅-N₂⁺BF₄⁻ | (E)-1-phenyl-4-bromo-3,3,4,4-tetrafluoro-1-butene | High (Specific yield not reported) | >99:1 |

Note: The source indicates "best yields" under the specified conditions but does not provide specific percentage yields for each substrate.[2]

Other Potential Cross-Coupling Reactions:

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or their esters to form new C-C bonds.

-